ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE
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Overview
Description
Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with the molecular formula C26H22N2O4 and a molar mass of 426.46388 g/mol This compound is known for its unique structure, which includes a chromenylidene moiety linked to a benzoate group through an amino linkage
Preparation Methods
The synthesis of ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-toluidine with 3-formylchromone to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 4-{[3-(4-toluidinocarbonyl)-2H-chromen-2-ylidene]amino}benzoate can be compared with other similar compounds, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one
- 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
These compounds share structural similarities and may exhibit comparable biological activities. ETHYL 4-{[(2Z)-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE is unique due to its specific chromenylidene and benzoate moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-3-31-26(30)18-10-14-21(15-11-18)28-25-22(16-19-6-4-5-7-23(19)32-25)24(29)27-20-12-8-17(2)9-13-20/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
URUQWAPMLWAQNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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